molecular formula C13H11F4N3 B12240739 N-[(4-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

N-[(4-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12240739
M. Wt: 285.24 g/mol
InChI Key: KUVJQWVMAFMDDS-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with 4-fluorobenzylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the fluorophenylmethylamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine
  • N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

Uniqueness

N-[(4-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for various applications .

Properties

Molecular Formula

C13H11F4N3

Molecular Weight

285.24 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C13H11F4N3/c1-8-19-11(13(15,16)17)6-12(20-8)18-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,18,19,20)

InChI Key

KUVJQWVMAFMDDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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